An In-depth Technical Guide to 3-Hydroxy-2,2,4-trimethylpentanoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Hydroxy-2,2,4-trimethylpentanoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 3-Hydroxy-2,2,4-trimethylpentanoic acid, a molecule of interest in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its fundamental characteristics, synthesis, and analytical considerations.
Molecular Identity and Structure
3-Hydroxy-2,2,4-trimethylpentanoic acid is a carboxylic acid characterized by a pentanoic acid backbone with three methyl groups and a hydroxyl group. Its unique structure contributes to its specific chemical and physical properties.
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Molecular Weight: 160.21 g/mol [2]
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Synonyms: 2,2,4-Trimethyl-3-hydroxyvaleric acid, 3-Hydroxy-2,2,4-trimethyl-valeric Acid[1][2]
The structural arrangement of this molecule, particularly the steric hindrance provided by the gem-dimethyl group at the C2 position and the methyl group at the C4 position, alongside the hydroxyl group at C3, dictates its reactivity and potential biological interactions.
Molecular Structure Diagram
Caption: 2D structure of 3-Hydroxy-2,2,4-trimethylpentanoic acid.
Physicochemical Properties
Understanding the physicochemical properties of 3-Hydroxy-2,2,4-trimethylpentanoic acid is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 93-95 °C | [3] |
| Boiling Point | Predicted: ~250-270 °C | N/A |
| Density | Predicted: ~1.0 g/cm³ | N/A |
| pKa | Predicted: ~4.5-5.0 | N/A |
| Solubility | Soluble in polar organic solvents. Limited solubility in water. | N/A |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Synthesis and Purification
Conceptual Synthetic Pathway
Caption: A conceptual synthetic pathway for 3-Hydroxy-2,2,4-trimethylpentanoic acid.
General Aldol Condensation Protocol (Adapted)
A detailed protocol for a similar compound, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, can be found in Organic Syntheses, which can be adapted for the synthesis of the target molecule.[4] The key steps would involve:
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Enolate Formation: Generation of a lithium enolate from a suitable isobutyrate ester using a strong base like lithium diisopropylamide (LDA) at low temperatures.
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Aldol Reaction: Reaction of the enolate with isobutyraldehyde to form the β-hydroxy ester.
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Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid using a base such as potassium hydroxide, followed by acidic workup.
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Purification: The crude product can be purified by crystallization or column chromatography.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 3-Hydroxy-2,2,4-trimethylpentanoic acid. While experimental spectra are not widely available, predicted data can serve as a useful reference.
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¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the methyl groups, the methine protons, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants will be influenced by the stereochemistry of the molecule.
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¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, and the various methyl and methine carbons.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretching of the carbonyl group, and a broad band around 3200-3600 cm⁻¹ for the O-H stretching of the alcohol.
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Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) or a protonated molecule ([M+H]+) depending on the ionization technique. Fragmentation patterns would be expected to involve the loss of water, the carboxyl group, and cleavage adjacent to the hydroxyl group.
Applications in Research and Drug Development
While specific applications for 3-Hydroxy-2,2,4-trimethylpentanoic acid are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery and development.
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Chiral Building Block: The presence of stereocenters makes it a potential chiral building block for the synthesis of more complex molecules with defined stereochemistry, which is critical in drug design.
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Metabolic Studies: As a substituted short-chain fatty acid, it could be investigated as a metabolic probe or a potential modulator of metabolic pathways.
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Fragment-Based Drug Discovery: Its relatively small size and presence of key functional groups (hydroxyl and carboxylic acid) make it a candidate for fragment-based screening to identify new lead compounds.
The ester derivative, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, has been investigated as a starting material for the preparation of dyes, pesticides, adhesives, and surface coatings.[5] This suggests that the parent acid could also serve as a precursor in various chemical syntheses.
Analytical Methods
The quantitative analysis of 3-Hydroxy-2,2,4-trimethylpentanoic acid in various matrices would likely require chromatographic methods coupled with mass spectrometry. While a specific validated method for this compound is not published, methods for similar short-chain hydroxy acids can be adapted.[6]
Conceptual LC-MS/MS Method
Caption: A conceptual workflow for the quantification of 3-Hydroxy-2,2,4-trimethylpentanoic acid using LC-MS/MS.
Key Considerations for Method Development:
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Sample Preparation: Protein precipitation with acetonitrile is a common starting point for biological samples.
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Chromatography: Reversed-phase liquid chromatography (RPLC) with a C18 column and a mobile phase gradient of water and acetonitrile with a small amount of formic acid would be a suitable approach.
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Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode would be appropriate for detecting the deprotonated molecule. Multiple Reaction Monitoring (MRM) would provide high selectivity and sensitivity for quantification.
Safety and Handling
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area or a fume hood.
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Avoid inhalation, ingestion, and skin contact.
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In case of contact, wash the affected area thoroughly with water.
For related compounds like 2,2,4-trimethylpentane, the safety data sheet indicates it is a highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness.[7] While the properties of the acid will differ, caution is advised.
Conclusion
3-Hydroxy-2,2,4-trimethylpentanoic acid is a molecule with potential applications in various scientific fields, particularly as a chiral building block in organic synthesis and potentially in drug discovery. While a comprehensive set of experimental data is not yet available, this guide consolidates the known information and provides a framework for its synthesis, analysis, and safe handling based on data from structurally related compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.
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SAFETY DATA SHEET - 2,2,4-Trimethylpentane. RCI Labscan Limited. Available at: [Link]
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1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774) - Human Metabolome Database. Available at: [Link]
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(2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure. Available at: [Link]
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1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0000317) - Human Metabolome Database. Available at: [Link]
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Mass Spectrometry: Fragmentation. Available at: [Link]
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2,2,4-Trimethyl-3-hydroxypentanal | C8H16O2 | CID 10855596 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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5-Hydroxy-2,2,4-trimethylpentanoic acid | C8H16O3 | CID 71331755 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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CAS#:7403-65-8 | Pentanoic acid,3-hydroxy-2,2,4-trimethyl-, ethyl ester. Chemsrc. Available at: [Link]
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(2S,3R)-3-hydroxy-2-methylpentanoic acid | C6H12O3 | CID 11651158 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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